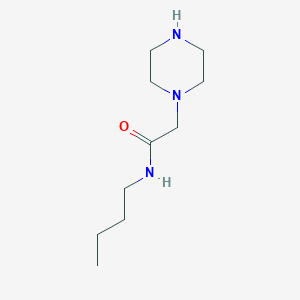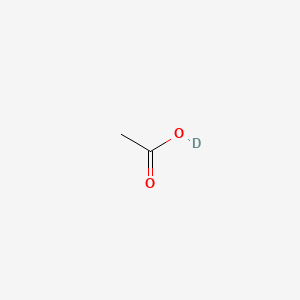
4-Bromo-3,5-difluorobenzotrifluoride
Übersicht
Beschreibung
4-Bromo-3,5-difluorobenzotrifluoride: is an organic compound with the molecular formula C₇H₂BrF₅ and a molecular weight of 260.99 g/mol . It is also known by its IUPAC name, 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene . This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses.
Wirkmechanismus
Target of Action
4-Bromo-3,5-difluorobenzotrifluoride, also known as 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene, is a chemical compound used in various chemical reactions . .
Mode of Action
The mode of action of this compound is primarily through its participation in chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Biochemical Pathways
It is known to participate in chemical reactions such as the suzuki–miyaura coupling , which could potentially affect various biochemical pathways depending on the context of its use.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical reactions it participates in. For instance, in the Suzuki–Miyaura coupling, it can help form carbon–carbon bonds , which are fundamental to organic chemistry and biochemistry.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, its storage temperature is typically ambient , suggesting that it’s stable under normal environmental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Bromo-3,5-difluorobenzotrifluoride typically involves the bromination of 3,5-difluorobenzotrifluoride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The general reaction scheme is as follows:
Starting Material: 3,5-difluorobenzotrifluoride
Reagent: Bromine (Br₂)
Solvent: Anhydrous conditions, often using a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)
Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity of bromine and achieve selective bromination.
Industrial Production Methods:
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale bromination reactors: equipped with temperature control systems.
Continuous monitoring: of reaction parameters to ensure high yield and purity.
Purification steps: such as distillation or recrystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
4-Bromo-3,5-difluorobenzotrifluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles attack the benzene ring, leading to further functionalization.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia (NH₃) or sodium methoxide (NaOCH₃) in methanol (CH₃OH).
Electrophilic Aromatic Substitution: Sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂) under atmospheric pressure.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as 4-amino-3,5-difluorobenzotrifluoride.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Reduction: Formation of 3,5-difluorobenzotrifluoride.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,5-difluorobenzotrifluoride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Employed in the development of fluorinated compounds for biological studies, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the synthesis of potential drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Applied in the production of advanced materials, such as fluorinated polymers and liquid crystals.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-3,5-dichlorobenzotrifluoride
- 4-Bromo-3,5-dimethylbenzotrifluoride
- 4-Bromo-3,5-difluorobenzaldehyde
Comparison:
- 4-Bromo-3,5-difluorobenzotrifluoride is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical and physical properties.
- Compared to 4-Bromo-3,5-dichlorobenzotrifluoride , the fluorine atoms in this compound provide higher electronegativity and different reactivity.
- In contrast to 4-Bromo-3,5-dimethylbenzotrifluoride , the fluorinated compound exhibits greater stability and resistance to metabolic degradation.
- 4-Bromo-3,5-difluorobenzaldehyde differs in having an aldehyde functional group, which significantly alters its reactivity and applications.
Eigenschaften
IUPAC Name |
2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDJSTBBLBVDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381218 | |
| Record name | 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499238-36-7 | |
| Record name | 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3,5-difluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)







